

An In-depth Technical Guide to 3-Fluoro-N-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-N-methylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and applications of **3-Fluoro-N-methylbenzylamine**, a key intermediate in pharmaceutical and organic synthesis.

Molecular Structure and Properties

3-Fluoro-N-methylbenzylamine is a substituted benzylamine with a fluorine atom at the meta position of the benzene ring and a methyl group on the nitrogen atom. Its chemical structure is foundational to its reactivity and utility in the synthesis of more complex molecules.

The key quantitative properties of **3-Fluoro-N-methylbenzylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ FN	[1][2]
Molecular Weight	139.17 g/mol	[1][2][3]
CAS Number	90389-84-7	[1][3]
Appearance	Colorless to red to green clear liquid	[2]
Boiling Point	183-184 °C	
Density	1.015 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.4990	
Flash Point	66.7 °C	
SMILES String	CNCCc1ccccc(F)c1	
InChI Key	ZXWCKKSSCIFVBT-UHFFFAOYSA-N	

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **3-Fluoro-N-methylbenzylamine** in research and development. Below are methodologies for its synthesis and analysis.

Synthesis via Reductive Amination:

A common and efficient method for the synthesis of **3-Fluoro-N-methylbenzylamine** is the reductive amination of 3-fluorobenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

- Step 1: Imine Formation: 3-fluorobenzaldehyde and methylamine are dissolved in a suitable solvent, such as methanol. The reaction can be acid-catalyzed, for instance, by the addition of a few drops of acetic acid, to accelerate the formation of the iminium ion.

- Step 2: Reduction: A reducing agent is added to the reaction mixture. Sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN) are commonly used for this purpose as they selectively reduce the imine in the presence of the aldehyde.
- Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then taken up in an organic solvent like ethyl acetate and washed with a basic aqueous solution, such as saturated potassium carbonate, to remove any remaining acid. The organic layer is dried with a drying agent like magnesium sulfate, filtered, and the solvent is evaporated. The final product can be further purified by techniques such as distillation or preparative High-Performance Liquid Chromatography (HPLC).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful analytical technique for confirming the identity and purity of **3-Fluoro-N-methylbenzylamine**.

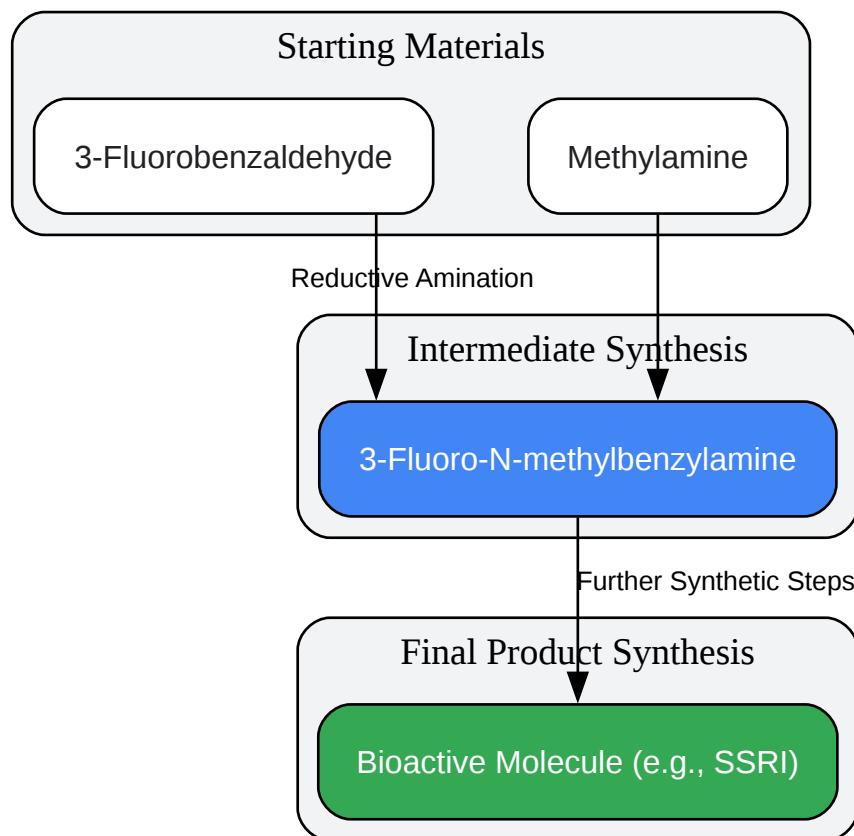
- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or methanol.
- Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through a heated column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
- Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, providing a "fingerprint" that can be used to identify the compound. The accurate mass data can confirm the elemental composition of the molecule.

Applications in Synthesis

3-Fluoro-N-methylbenzylamine is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other

compounds targeting neurological disorders.[2][3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug product.

The following diagram illustrates the role of **3-Fluoro-N-methylbenzylamine** as a key intermediate in a generalized synthetic workflow.



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Caption: Synthetic workflow of **3-Fluoro-N-methylbenzylamine**.

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